2-acetamido-3-(2-methoxyphenyl)propanoic Acid
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Overview
Description
2-acetamido-3-(2-methoxyphenyl)propanoic acid is an organic compound that belongs to the class of phenylalanine derivatives It is characterized by the presence of an acetamido group, a methoxyphenyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-3-(2-methoxyphenyl)propanoic acid typically involves the acylation of 3-(2-methoxyphenyl)propanoic acid with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-acetamido-3-(2-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) and amines (e.g., NH₃) are employed in substitution reactions.
Major Products
Oxidation: Formation of 2-acetamido-3-(2-hydroxyphenyl)propanoic acid.
Reduction: Formation of 2-amino-3-(2-methoxyphenyl)propanoic acid.
Substitution: Formation of 2-acetamido-3-(2-substituted phenyl)propanoic acid.
Scientific Research Applications
2-acetamido-3-(2-methoxyphenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-acetamido-3-(2-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-acetamido-3-(4-methoxyphenyl)propanoic acid: Similar structure but with the methoxy group at the 4-position.
3-(2-methoxyphenyl)propanoic acid: Lacks the acetamido group.
2-acetamido-3-(1H-indol-3-yl)propanoic acid: Contains an indole group instead of a methoxyphenyl group.
Uniqueness
2-acetamido-3-(2-methoxyphenyl)propanoic acid is unique due to the specific positioning of the methoxy group at the 2-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects .
Properties
Molecular Formula |
C12H15NO4 |
---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
2-acetamido-3-(2-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H15NO4/c1-8(14)13-10(12(15)16)7-9-5-3-4-6-11(9)17-2/h3-6,10H,7H2,1-2H3,(H,13,14)(H,15,16) |
InChI Key |
HIIMEBOPSYIMOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1OC)C(=O)O |
Origin of Product |
United States |
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